8-[[4-(3-Chlorophenyl)piperazin-1-yl]methyl]-1,3-dimethyl-7-[(3-methylphenyl)methyl]purine-2,6-dione
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Overview
Description
8-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-7-[(3-methylphenyl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a complex organic compound that features a piperazine ring and a purine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-7-[(3-methylphenyl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione typically involves multiple steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by deprotection and selective intramolecular cyclization . The reaction conditions often involve the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and reagents like diphenylvinylsulfonium triflate .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement and cost reduction.
Chemical Reactions Analysis
Types of Reactions
8-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-7-[(3-methylphenyl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
8-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-7-[(3-methylphenyl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione has several scientific research applications:
Medicinal Chemistry: It is used in the development of new pharmaceuticals due to its potential biological activity.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.
Industry: It may find applications in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action for 8-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-7-[(3-methylphenyl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring is known to modulate pharmacokinetic properties, which can enhance the compound’s efficacy and bioavailability .
Comparison with Similar Compounds
Similar Compounds
1-(4-Chlorophenyl)piperazine: This compound shares the piperazine ring and has similar pharmacological properties.
2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione: Another compound with a piperazine ring, used for its antibacterial activity.
Uniqueness
8-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-7-[(3-methylphenyl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione is unique due to its combination of a piperazine ring and a purine core, which may offer distinct biological activities and pharmacokinetic properties compared to other similar compounds.
Properties
Molecular Formula |
C26H29ClN6O2 |
---|---|
Molecular Weight |
493.0 g/mol |
IUPAC Name |
8-[[4-(3-chlorophenyl)piperazin-1-yl]methyl]-1,3-dimethyl-7-[(3-methylphenyl)methyl]purine-2,6-dione |
InChI |
InChI=1S/C26H29ClN6O2/c1-18-6-4-7-19(14-18)16-33-22(28-24-23(33)25(34)30(3)26(35)29(24)2)17-31-10-12-32(13-11-31)21-9-5-8-20(27)15-21/h4-9,14-15H,10-13,16-17H2,1-3H3 |
InChI Key |
ISOOPSRPIZQKJS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C(=NC3=C2C(=O)N(C(=O)N3C)C)CN4CCN(CC4)C5=CC(=CC=C5)Cl |
Origin of Product |
United States |
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